

# physical characteristics of 6-Aminocaproic acid-d6

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## Compound of Interest

Compound Name: 6-Aminocaproic acid-d6

Cat. No.: B12415169

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## An In-depth Technical Guide to the Physical Characteristics of 6-Aminocaproic Acid-d6

This technical guide provides a comprehensive overview of the physical characteristics of **6-Aminocaproic acid-d6**, a deuterated analog of 6-Aminocaproic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in analytical and pharmacokinetic research. [1] The inclusion of deuterium atoms can influence the pharmacokinetic and metabolic profiles of drug molecules.[2][3]

## Core Physical and Chemical Properties

**6-Aminocaproic acid-d6**, also known as 6-Aminohexanoic-3,3,4,4,5,5-d6 acid, is a stable isotope-labeled version of 6-Aminocaproic acid (EACA).[1][4][5] It is primarily used as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5]

## Data Summary Table

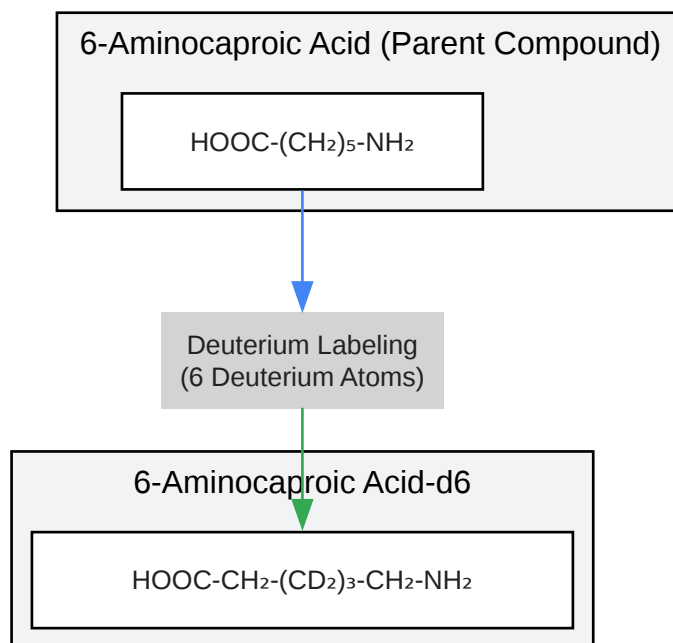
The following table summarizes the key physical and chemical properties of **6-Aminocaproic acid-d6**. For properties where specific data for the deuterated form is not available, data for the non-deuterated parent compound, 6-Aminocaproic acid, is provided for reference.

Property	Value	Source(s)
Chemical Formula	C <sub>6</sub> H <sub>7</sub> D <sub>6</sub> NO <sub>2</sub>	[1][4][6]
Molecular Weight	137.20 - 137.21 g/mol	[1][3][4]
IUPAC Name	6-aminohexanoic-3,3,4,4,5,5-d <sub>6</sub> acid	[1][4][5]
Appearance	White to off-white solid/crystalline powder	[2][7]
Purity (Typical)	≥90-95% (by HPLC)	[5][6]
Melting Point	Reference (non-deuterated): 202-209 °C	[7][8][9][10][11]
Boiling Point	Undetermined	[9]
Solubility	Reference (non-deuterated) in Water: 50-330 mg/mL	[8][10][11][12][13]
Reference (non-deuterated) in DMSO: 6 mg/mL	[8]	
Reference (non-deuterated): Insoluble in ethanol, chloroform	[8]	
Storage Conditions	Long-term: -20°C or 2-8°C; Short-term: Room Temperature	[2][5][14]

## Visualization of Isotopic Labeling

The following diagram illustrates the structural relationship between the parent compound and its deuterated analog, highlighting the positions of deuterium substitution.

## Structural Relationship of 6-Aminocaproic Acid and its d6 Analog



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Caption: Isotopic labeling of 6-Aminocaproic acid to yield the d6 analog.

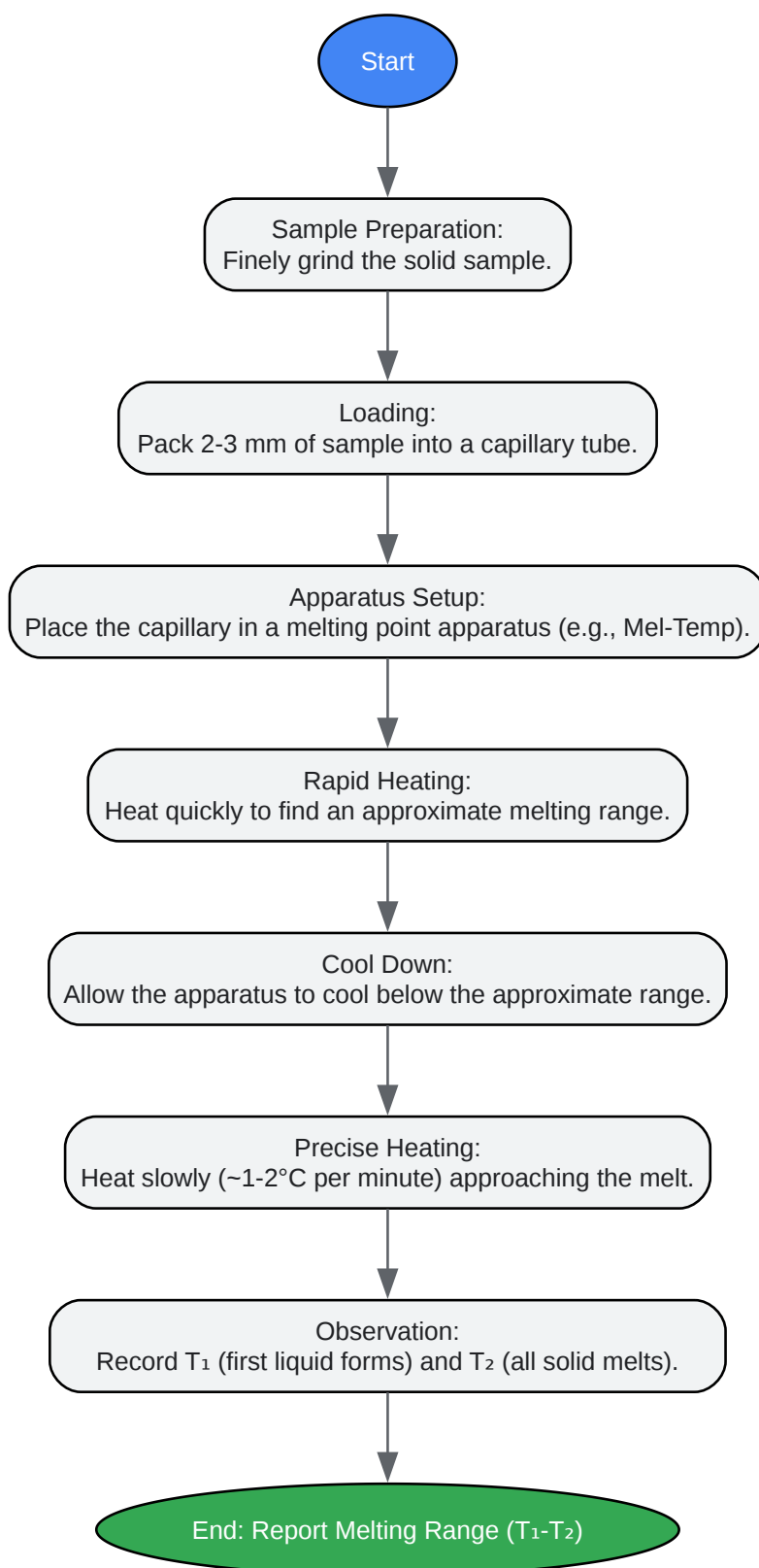
## Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physical properties. The following sections outline standard protocols for measuring melting point and solubility.

### Melting Point Determination Protocol (Capillary Method)

The melting point is a critical indicator of a compound's purity.[15] Impurities typically cause a depression and broadening of the melting point range.[15][16]

Workflow Diagram



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Caption: Workflow for determining melting point using a capillary apparatus.

#### Methodology:

- **Sample Preparation:** A small amount of **6-Aminocaproic acid-d6** is placed on a clean, dry surface and crushed into a fine powder using a spatula or mortar and pestle.[17]
- **Capillary Loading:** The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[16][17]
- **Apparatus Setup:** The loaded capillary tube is placed into a melting point apparatus (such as a Mel-Temp or Fisher-Johns). The apparatus is calibrated and set up according to the manufacturer's instructions.[15][16]
- **Initial Determination:** A rapid heating rate (e.g., 10-20°C per minute) is used to get an approximate melting point. This provides a target range for a more accurate measurement. [15]
- **Accurate Determination:** The apparatus is allowed to cool. A fresh sample is prepared and heated rapidly to about 15-20°C below the approximate melting point found in the previous step.[17]
- **Slow Heating and Observation:** The heating rate is then reduced to 1-2°C per minute.[15] The sample is observed carefully through the magnifying lens.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[17] This process is typically repeated with a fresh sample to ensure reproducibility.

## Solubility Determination Protocol

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. While quantitative data for the deuterated compound is scarce, the following general protocol can be applied. The choice of solvent can be influenced by deuteration, though effects are often subtle.[18]

#### Methodology:

- Solvent Preparation: A known volume of the desired solvent (e.g., deionized water, DMSO) is measured into a vial or flask and brought to a constant, recorded temperature (e.g., 25°C) using a water bath.
- Initial Solute Addition: A pre-weighed, small amount of **6-Aminocaproic acid-d6** is added to the solvent.
- Dissolution: The mixture is stirred or agitated vigorously until the solid is completely dissolved. Sonication may be used to aid dissolution.[12]
- Incremental Addition: The solute is added in small, accurately weighed increments. After each addition, the mixture is stirred until the solid dissolves completely before adding the next increment.
- Saturation Point: The process is continued until a small amount of the added solid no longer dissolves, even after prolonged agitation (e.g., 30 minutes). This indicates that the solution is saturated.
- Calculation: The total mass of the dissolved solute is calculated. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or moles per liter (mol/L).
- Observation: The appearance of the solution (e.g., clear, colorless) is also noted.[19]

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